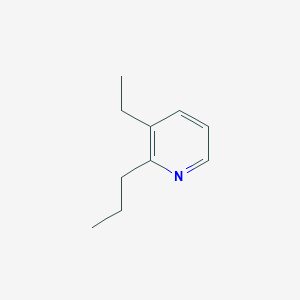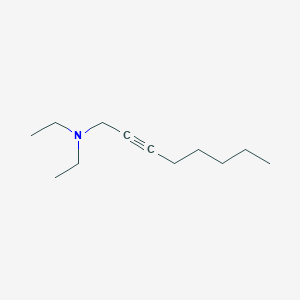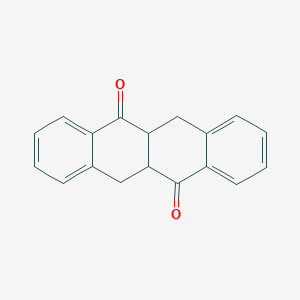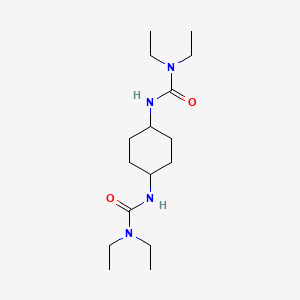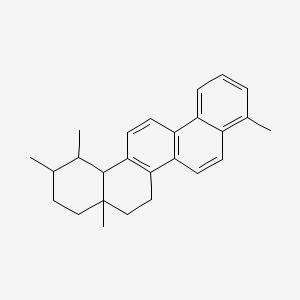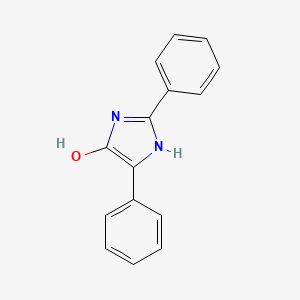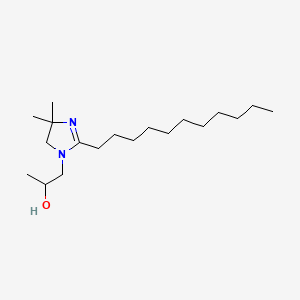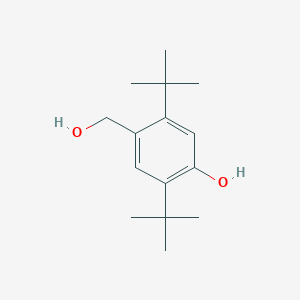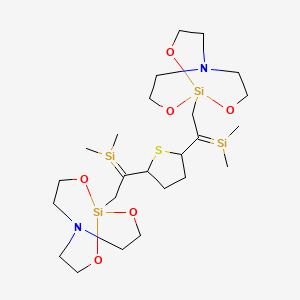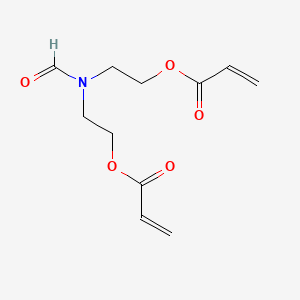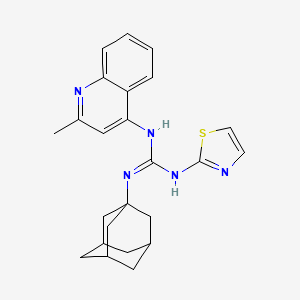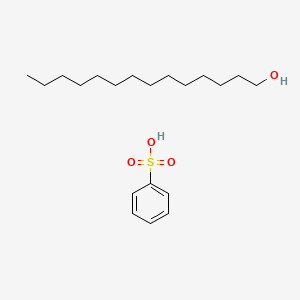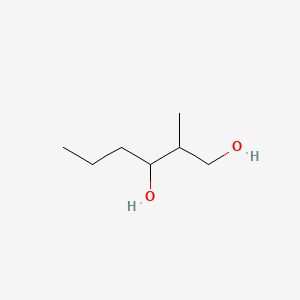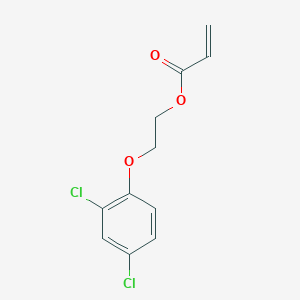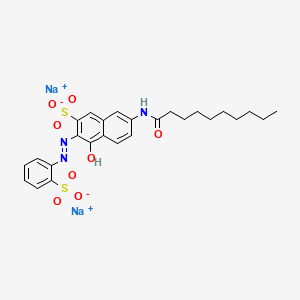
2-Naphthalenesulfonic acid, 4-hydroxy-7-((1-oxodecyl)amino)-3-((2-sulfophenyl)azo)-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 4-hydroxy-7-((1-oxodecyl)amino)-3-((2-sulfophenyl)azo)-, disodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 4-hydroxy-7-((1-oxodecyl)amino)-3-((2-sulfophenyl)azo)-, disodium salt typically involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 2-naphthalenesulfonic acid, under alkaline conditions.
Substitution: The resulting azo compound undergoes further substitution reactions to introduce the hydroxy, oxodecylamino, and sulfophenyl groups.
Salification: Finally, the compound is converted to its disodium salt form to enhance its solubility in water.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for efficiency and yield. The process is carried out in reactors with precise control over temperature, pH, and reaction time to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or sulfonated derivatives.
科学的研究の応用
Chemistry
Dye Chemistry: Used as a dye in textile and paper industries due to its vibrant color and stability.
Analytical Chemistry: Employed as a reagent in various analytical techniques to detect and quantify metal ions.
Biology and Medicine
Biological Staining: Utilized in biological staining to highlight structures in microscopic studies.
Medical Diagnostics: Potential use in diagnostic assays due to its ability to bind to specific biomolecules.
Industry
Textile Industry: Widely used in dyeing fabrics.
Paper Industry: Applied in coloring paper products.
作用機序
The compound exerts its effects primarily through its azo group, which can form stable complexes with various substrates. The molecular targets include proteins and nucleic acids, where it can bind and alter their properties. The pathways involved often include electron transfer and hydrogen bonding interactions.
類似化合物との比較
Similar Compounds
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-((2-sulfophenyl)azo)-, disodium salt
- 2-Naphthalenesulfonic acid, 4-hydroxy-7-((1-oxooctyl)amino)-3-((2-sulfophenyl)azo)-, disodium salt
Uniqueness
The presence of the oxodecylamino group in 2-Naphthalenesulfonic acid, 4-hydroxy-7-((1-oxodecyl)amino)-3-((2-sulfophenyl)azo)-, disodium salt imparts unique properties such as enhanced solubility and specific binding affinity, making it distinct from other similar compounds.
特性
CAS番号 |
71873-40-0 |
|---|---|
分子式 |
C26H29N3Na2O8S2 |
分子量 |
621.6 g/mol |
IUPAC名 |
disodium;7-(decanoylamino)-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H31N3O8S2.2Na/c1-2-3-4-5-6-7-8-13-24(30)27-19-14-15-20-18(16-19)17-23(39(35,36)37)25(26(20)31)29-28-21-11-9-10-12-22(21)38(32,33)34;;/h9-12,14-17,31H,2-8,13H2,1H3,(H,27,30)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChIキー |
AHCNAIQJRWJCRD-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCC(=O)NC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


